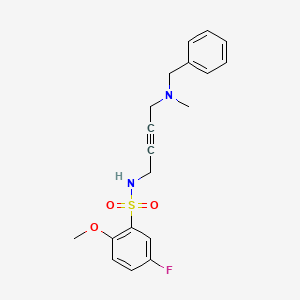

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

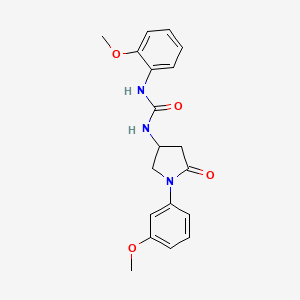

“5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride” is a compound that contains a thiazole core. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving “5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride” are not detailed in the available resources.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride” are not detailed in the available resources.科学的研究の応用

Synthesis and anti-leishmanial activity

A novel series of compounds were synthesized, introducing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety as a new functionality on the thiadiazole ring. These compounds demonstrated significant anti-leishmanial activity against Leishmania major, highlighting a potential avenue for therapeutic application against leishmaniasis. The most active compound significantly decreased the number of intracellular amastigotes per macrophage, suggesting its potential as a lead compound for further drug development (Tahghighi et al., 2012).

Solution-phase synthesis and its efficiency

The study discusses the efficient synthesis of a hindered tetrapeptide using Bts-protected amino acid chlorides. This process involved repeated cycles of N-methylation, deprotection, and N-acylation, achieving high efficiency and enabling purification by extraction. This method presents a valuable approach for the synthesis of complex peptides, which could have applications in the development of novel therapeutics (Vedejs & Kongkittingam, 2000).

Synthesis and structural analysis of energetic material precursors

An energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was synthesized and characterized. The structure, exhibiting intermolecular hydrogen bonds and strong π-interaction, suggests its potential as an energetic material with specific applications in military and aerospace industries (Zhu et al., 2021).

Anticancer and anti-infective properties of thiazole derivatives

A series of N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs were synthesized and evaluated for their anti-infective and cytotoxic activities. These compounds induced significant apoptosis in tested cells, highlighting their potential as anticancer and anti-infective agents (Bansal et al., 2020).

New thiazole derivatives with antileishmanial activity

A novel series of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing acyclic amine at C-2 position of thiadiazole ring were synthesized. These compounds exhibited promising in vitro activity against Leishmania major, suggesting their potential as antileishmanial agents (Tahghighi et al., 2013).

将来の方向性

特性

IUPAC Name |

5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c9-8-10-5-7(12-8)4-6-2-1-3-11-6;/h5-6H,1-4H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHGQTPCVXXPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=CN=C(S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649664.png)

![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2649670.png)

![6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2649672.png)

![6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2649673.png)

![1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649675.png)